Xyloketal B

Descripción

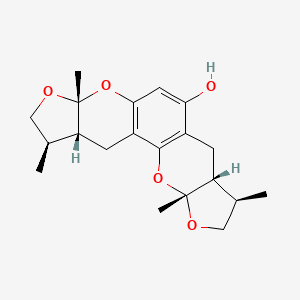

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H26O5 |

|---|---|

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

(4R,7R,8R,15R,18R,19R)-4,7,15,18-tetramethyl-3,5,14,16-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(13),2(10),11-trien-11-ol |

InChI |

InChI=1S/C20H26O5/c1-10-9-23-20(4)14(10)5-12-16(21)7-17-13(18(12)25-20)6-15-11(2)8-22-19(15,3)24-17/h7,10-11,14-15,21H,5-6,8-9H2,1-4H3/t10-,11-,14+,15+,19+,20+/m0/s1 |

Clave InChI |

CCNANHBVUNZCKA-FCOFOHSNSA-N |

SMILES isomérico |

C[C@H]1CO[C@]2([C@@H]1CC3=C(O2)C=C(C4=C3O[C@@]5([C@H](C4)[C@H](CO5)C)C)O)C |

SMILES canónico |

CC1COC2(C1CC3=C(O2)C=C(C4=C3OC5(C(C4)C(CO5)C)C)O)C |

Sinónimos |

xyloketal B |

Origen del producto |

United States |

Isolation Methodologies and Advanced Structural Elucidation of Xyloketal B

Isolation Strategies from Natural Sources

Extraction and Purification Techniques for Xyloketal B

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide more comprehensive information about through-bond and through-space correlations between nuclei, which are essential for piecing together the molecular structure of complex natural products like this compound.

COSY (COrrelation SpectroscopY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds princeton.edumdpi.com. This helps in establishing proton spin systems within the molecule mdpi.comresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons with the carbon atoms to which they are directly attached (one-bond correlation) princeton.edumdpi.comresearchgate.net. This is vital for assigning proton signals to their corresponding carbons mdpi.comacs.org.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two, three, or even four bonds princeton.edumdpi.comresearchgate.net. These long-range correlations are particularly useful for connecting different structural fragments and identifying quaternary carbons mdpi.comresearchgate.net.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments reveal through-space correlations between protons that are in close proximity to each other, regardless of the number of bonds separating them princeton.edumdpi.comresearchgate.net. This technique is invaluable for determining the relative stereochemistry and conformation of the molecule mdpi.comresearchgate.netacs.org.

Detailed analysis of COSY, HSQC, HMBC, and NOESY data has been instrumental in confirming the complex pentacyclic structure of this compound and elucidating the connectivity of its various parts mdpi-res.comresearchgate.net.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including its absolute stereochemistry, provided that suitable single crystals can be obtained researchgate.netclockss.org. The method relies on the diffraction pattern produced when X-rays interact with the electrons of a crystal lattice mit.edu.

For this compound and related xyloketals, X-ray diffraction experiments have been employed to confirm their molecular structures and determine their relative stereochemistries nih.govworldscientific.comresearchgate.netclockss.org. Determining the absolute stereochemistry, especially for chiral molecules without heavy atoms, can be achieved using anomalous dispersion effects in X-ray diffraction mit.edu. Single-crystal X-ray analysis has been reported for xyloketals, contributing to the understanding of their intricate structures nih.govworldscientific.comresearchgate.netclockss.org.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiroptical Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques used to study the interaction of chiral molecules with polarized light, providing insights into their chiroptical properties and absolute configuration slideshare.netwikipedia.orgjasco-global.com.

ORD measures the change in the specific rotation of plane-polarized light as a function of wavelength slideshare.net. CD measures the differential absorption of left and right circularly polarized light by a chiral substance in its absorption wavelength range slideshare.netwikipedia.orgjasco-global.com.

Biosynthesis and Metabolic Pathways of Xyloketal B

Proposed Biosynthetic Precursors and Pathways

Based on the structural complexity of Xyloketal B, which features both polyketide-like and potentially terpenoid-derived elements, it has been previously presumed to arise from a hybrid pathway researchgate.net. However, recent research suggests alternative routes for the formation of its core furan-fused chromene skeleton researchgate.net.

Involvement of Polyketide Synthase (PKS) Pathways

Polyketide synthases (PKSs) are large multi-domain enzymes responsible for the biosynthesis of polyketides, a diverse class of secondary metabolites. wikipedia.org. The biosynthesis of polyketides shares similarities with fatty acid biosynthesis and typically involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, guided by the PKS machinery wikipedia.org. Given the presence of aromatic and oxygenated functionalities within the this compound structure, involvement of a PKS pathway in generating a polyketide precursor is a plausible hypothesis dntb.gov.ua. While direct experimental evidence specifically linking a PKS to this compound biosynthesis in Xylaria sp. is still being sought, PKS genes are commonly found in fungal genomes and are associated with the production of various complex molecules, including other metabolites from Xylaria species wikipedia.orgresearchgate.net.

Role of Terpenoid Biosynthetic Routes

Terpenoids are another large class of natural products derived from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways libretexts.org. The intricate ring system and methyl substituents in this compound could suggest a contribution from terpenoid biosynthesis. However, a recent study isolating new compounds related to xyloketals proposed an alternative biosynthetic route for the furan-fused chromene skeleton that deviates from a previously presumed polyketide-terpenoid hybrid pathway researchgate.net. This suggests that while terpenoid-like building blocks might be involved, the assembly logic may differ from a simple combination of distinct polyketide and terpenoid chains.

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

The biosynthesis of complex natural products like this compound involves a series of enzymatic transformations acting on initial precursors. Chemoenzymatic synthesis studies of this compound and related compounds have provided insights into potential key intermediates and enzymatic steps. One significant intermediate highlighted in synthetic approaches is the ortho-quinone methide (o-QM) researchgate.netrsc.org. The formation and subsequent capture of this reactive intermediate through cycloaddition reactions are crucial steps in constructing the core ring system of xyloketals researchgate.netrsc.orgworldscientific.com.

Biocatalytic hydroxylation has been identified as a key enzymatic transformation in generating the ortho-quinone methide intermediate in chemoenzymatic syntheses of xyloketals researchgate.netrsc.orgacs.orgacs.org. Specifically, α-ketoglutarate-dependent non-heme iron enzymes have been shown to catalyze the selective benzylic C-H functionalization, leading to a benzylic alcohol that can then form the o-QM under aqueous conditions rsc.orgacs.org. While these studies focus on in vitro synthesis, they mimic plausible enzymatic steps that could occur in vivo. The subsequent [4+2] cycloaddition reaction involving the o-QM and a dienophile is a stereoselective step that establishes key chiral centers in the molecule researchgate.netrsc.org.

Genetic Basis and Molecular Biology of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites in fungi are often organized in biosynthetic gene clusters (BGCs) researchgate.netmdpi.com. These clusters facilitate the coordinated expression of the necessary enzymes for a specific metabolic pathway mdpi.comnih.gov. Identifying the BGC for this compound in Xylaria sp. is a critical step towards understanding its genetic basis and biosynthesis at a molecular level. While the specific BGC for this compound has not been fully characterized in the provided search results, fungal genomes have been shown to contain numerous BGCs, including those for polyketides and terpenoids researchgate.netmdpi.comscispace.com. Research into activating silent BGCs in marine microorganisms highlights the potential for discovering and characterizing the genetic elements responsible for producing compounds like this compound mdpi.com. Understanding the molecular biology of these BGCs, including regulatory elements and the sequence of genes, is essential for potentially manipulating the host organism for increased production or for heterologous expression in a more tractable system mdpi.com.

In vivo and in vitro Biosynthetic Studies (e.g., Isotope Labeling Experiments)

In vivo and in vitro studies, particularly those utilizing isotope labeling, are powerful tools for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final product mdpi.commdpi.com. Stable isotope labeling, using isotopes like ¹³C or ²H, allows researchers to track the metabolic fate of labeled substrates and identify intermediates and the sequence of enzymatic steps mdpi.commdpi.com.

While specific details of isotope labeling experiments directly aimed at elucidating the in vivo biosynthesis of this compound in Xylaria sp. were not extensively detailed in the provided search results, such experiments are a standard approach in natural product biosynthesis research mdpi.commdpi.combiorxiv.orgnih.gov. By feeding isotopically labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or mevalonate) to Xylaria cultures and analyzing the labeling pattern in isolated this compound, researchers can gain direct evidence for the incorporation of these precursors and infer the biosynthetic intermediates and enzymatic transformations involved. Studies on the biosynthesis of other fungal metabolites have successfully employed isotope labeling to confirm the involvement of specific pathways like the polyketide pathway mdpi.com. The isolation of biosynthetically related compounds from Simplicillium sp. AHK071-01, which harbors the furan-fused chromene skeleton, and the proposal of an alternative biosynthetic route based on their structures, exemplify how the analysis of naturally occurring analogues can provide clues about the biosynthetic pathway researchgate.net.

Total Synthesis Strategies and Methodological Advancements for Xyloketal B

Retrosynthetic Analysis of Xyloketal B

Retrosynthetic analysis is a problem-solving technique that transforms a target molecule into simpler precursor structures bibliotekanauki.pl. For this compound, a key feature is the bicyclic ketal fused to an aromatic ring. Retrosynthetic strategies often involve disconnecting bonds that can be formed through known reactions, working backward from the target molecule to readily available starting materials bibliotekanauki.pl. The core 5,6-bicyclic ketal moiety and the aromatic phloroglucinol (B13840) or resorcinol (B1680541) core are central to the retrosynthetic planning acs.org. Approaches have often centered around constructing the bicyclic ketal moiety and attaching it to the aromatic core nih.gov. Disconnections might involve the bonds forming the ketal rings or the connection to the aromatic system.

Overview of Reported Total Synthesis Approaches

Several total synthesis approaches for this compound and its analogues have been reported, employing various key reactions and strategies nih.govresearchgate.netresearchgate.netresearchgate.net. Early approaches often yielded racemic mixtures acs.org. More recent efforts have focused on developing asymmetric and stereoselective routes to obtain the enantiomerically pure natural product researchgate.netnih.govacs.org.

One notable strategy involves the use of cycloaddition reactions, such as the Diels-Alder reaction, to construct the cyclic systems acs.orgcdnsciencepub.com. Another approach has utilized electrophilic aromatic substitution reactions as a key step to connect a furan (B31954) derivative with a phenol (B47542) researchgate.netacs.org. Chemoenzymatic strategies, leveraging biocatalysis for key stereoselective steps, have also emerged as powerful methods researchgate.netnih.govacs.org.

Key Challenges in this compound Total Synthesis (e.g., Stereocontrol, Functional Group Compatibility)

The total synthesis of this compound is fraught with challenges, primarily related to achieving high stereocontrol and managing functional group compatibility nih.govresearchgate.net. This compound possesses six asymmetric carbons, making the control of relative and absolute stereochemistry crucial for synthesizing the correct isomer nih.gov.

Key challenges include:

Stereocontrol: The formation of the 5,6-bicyclic ketal with the correct cis-relationship between the C6-hydrogen and C2-methyl substituents, as well as the cis relationship between the C5-methyl group and these substituents at the ring fusion, requires highly stereoselective transformations acs.org. Achieving enantioselectivity in asymmetric syntheses is particularly challenging nih.gov.

Functional Group Compatibility: The molecule contains multiple sensitive functional groups, including the ketal, hydroxyl groups, and the aromatic ring, which must be compatible with the reaction conditions employed throughout the synthetic sequence frontiersin.orgnih.gov. Protecting group strategies are essential to navigate these challenges .

Construction of the Bicyclic Ketal: Efficient and stereocontrolled formation of the bicyclic ketal moiety is a central challenge in most synthetic routes nih.gov.

Protecting Group Strategies

Protecting groups are indispensable in the synthesis of complex molecules like this compound to temporarily mask reactive functional groups and enable selective transformations utsouthwestern.edu. The choice of protecting groups depends on their compatibility with the reagents and reaction conditions used in each step of the synthesis, as well as their ease of installation and removal utsouthwestern.edu.

Detailed Analysis of Specific Synthetic Routes

Different synthetic routes to this compound have been developed, each employing unique strategies and methodologies to address the synthetic challenges.

Stereoselective and Asymmetric Synthesis Methodologies

Achieving stereoselectivity and asymmetry is critical for synthesizing the biologically active enantiomer of this compound researchgate.netnih.govacs.orgnih.gov. Several methodologies have been employed to control the stereochemistry:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from the chiral pool can set the stereochemistry early in the synthesis cdnsciencepub.com.

Asymmetric Catalysis: The use of chiral catalysts (organocatalysts or metal complexes) can induce asymmetry in key bond-forming reactions, such as cycloadditions or additions to prochiral centers acs.orgresearchgate.net.

Chemoenzymatic Synthesis: Biocatalytic steps, often mediated by enzymes like monooxygenases, can provide high enantio- and regioselectivity under mild conditions researchgate.netnih.govacs.orgnih.gov. A chemoenzymatic strategy for (+)-Xyloketal B leveraged biocatalytic benzylic hydroxylation to access an ortho-quinone methide intermediate, which was then used in a stereoselective cycloaddition researchgate.netnih.govacs.org.

Table 1 summarizes some stereoselective approaches and their key features:

| Synthesis Type | Key Stereoselective Step(s) | Outcome | Reference(s) |

| Chemoenzymatic | Biocatalytic benzylic hydroxylation, [4+2] cycloaddition | Asymmetric synthesis of (+)-Xyloketal B | researchgate.netnih.govacs.org |

| Inverse Electron Demand Diels-Alder | Reaction of ortho-quinone methide with chiral dihydrofuran | Diastereoselective synthesis of (-)-Xyloketal D (analogue) | cdnsciencepub.com |

Construction of Key Subunits and Ring Systems

The synthesis of this compound typically involves the construction of the aromatic core and the bicyclic ketal subunit, followed by their coupling.

Aromatic Core: The aromatic core is often derived from readily available phloroglucinol or resorcinol derivatives acs.orgresearchgate.net. Functionalization of this core with appropriate substituents is a common initial step.

Bicyclic Ketal Subunit: The bicyclic ketal subunit, a 5,6-fused system, is a key construction challenge. Strategies for its formation include:

Cycloaddition Reactions: Diels-Alder reactions between suitably functionalized dienes and dienophiles have been employed to build the cyclic framework acs.orgcdnsciencepub.com. The cycloaddition of ortho-quinone methide intermediates has been a recurring theme acs.orgcdnsciencepub.com.

Ketalization Reactions: Formation of the ketal linkage typically involves the reaction of a diol or a hydroxy-carbonyl compound with a carbonyl partner under acidic conditions researchgate.net. Controlling the stereochemistry during this cyclization is crucial.

Electrophilic Aromatic Substitution: A method involving the boron trifluoride diethyl etherate-promoted electrophilic aromatic substitution reaction between a furan derivative and a phenol has been used to construct analogues, which could be adapted for this compound synthesis researchgate.netacs.org.

The coupling of the aromatic core and the bicyclic ketal subunit or their precursors is a convergent strategy employed in several syntheses. The specific order of bond formation and ring closure varies between different synthetic routes.

Table 2 outlines some methods for constructing key subunits:

| Subunit | Construction Method(s) | Reference(s) |

| Bicyclic Ketal | Cycloaddition of ortho-quinone methides, Ketalization | acs.orgresearchgate.netcdnsciencepub.com |

| Aromatic Core | Functionalization of phloroglucinol/resorcinol derivatives | acs.orgresearchgate.net |

| Coupling Strategy | Electrophilic aromatic substitution, other coupling reactions | researchgate.netacs.org |

Late-Stage Functionalization and Coupling Reactions

Late-stage functionalization and coupling reactions play a crucial role in the total synthesis of complex molecules like this compound by allowing for the introduction of functional groups or the coupling of molecular fragments at advanced intermediates mpg.de. This approach can streamline synthetic routes and provide flexibility in accessing analogs. While specific details on late-stage functionalization and coupling reactions directly applied to the final steps of this compound synthesis are not extensively detailed in the provided search results, the broader context of natural product synthesis highlights the importance of such transformations.

For instance, the synthesis of related natural products and complex molecules often utilizes palladium-catalyzed cross-coupling reactions for C-C bond formation at late stages mpg.denih.gov. Examples of such couplings include Sonogashira, Negishi, and other related reactions, which are effective in joining complex molecular fragments mpg.de. The development of selective C-H functionalization reactions has also emerged as a powerful late-stage strategy, enabling the direct introduction of functional groups onto complex scaffolds, potentially avoiding lengthy de novo syntheses mpg.de. The application of these methodologies to advanced intermediates of this compound could offer more convergent and efficient synthetic routes.

Comparison and Evaluation of Synthetic Efficiencies and Atom Economy

For complex natural products like this compound, achieving high atom economy is challenging due to the multi-step nature of the synthesis and the use of auxiliary reagents and protecting groups that are not incorporated into the final structure mygreenlab.org. Comparing different synthetic routes for this compound would involve analyzing the number of steps, the yield of each step, the total yield, and the mass of all reagents and solvents used relative to the mass of the final product. While specific comparative data tables for different this compound synthetic routes are not available in the provided snippets, the general principles of evaluating synthetic efficiency and atom economy in complex molecule synthesis are well-established mygreenlab.orggreenchemistry-toolkit.org.

Atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, including stoichiometric coefficients mygreenlab.orggreenchemistry-toolkit.org.

| Metric | Definition |

| Overall Yield | The product of the yields of individual steps in a multi-step synthesis. |

| Step Count | The total number of distinct chemical transformations in a synthesis. |

| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100% mygreenlab.orggreenchemistry-toolkit.org |

| Reaction Mass Efficiency | Considers yield, stoichiometry, and atom economy. mygreenlab.org |

| Process Mass Intensity (PMI) | Total mass of materials used divided by the mass of the product. greenchemistry-toolkit.org |

Achieving a high atom economy and synthetic efficiency for this compound synthesis remains a key objective in the field.

Development of Novel Synthetic Methodologies Inspired by this compound

The structural complexity and biological significance of this compound have inspired the development of novel synthetic methodologies. The unique pentacyclic framework, particularly the fused bicyclic acetal (B89532) moieties and the aromatic core, has driven innovation in stereoselective bond formation and cascade reactions researchgate.netresearchgate.net.

One notable area of inspiration is the development of methods for constructing complex polycyclic systems through cascade or domino reactions, which mimic plausible biosynthetic pathways rsc.orgprof-beeraiah.in. For example, biomimetic strategies involving ortho-quinone methide intermediates have been explored in the synthesis of xyloketals and related compounds rsc.orgnih.govacs.org. These approaches leverage the reactivity of transient species to form multiple bonds and rings in a single operation, increasing efficiency and reducing step count rsc.org.

The challenges associated with controlling the stereochemistry in this compound synthesis have also spurred the development of new asymmetric methodologies. Chemoenzymatic approaches, utilizing enzymes for selective transformations such as benzylic hydroxylation to access key intermediates like ortho-quinone methides, represent a significant advancement inspired by the need for stereocontrol in complex natural product synthesis rsc.orgnih.gov. These enzymatic methods can provide high levels of site-selectivity and stereoselectivity that are difficult to achieve with traditional chemical reagents rsc.orgnih.gov.

Furthermore, the synthesis of xyloketal derivatives has contributed to the exploration of novel reactions and catalysts for constructing oxygen-containing heterocycles, such as dihydrofurans and pyrans, which are core components of the this compound structure researchgate.netresearchgate.net. The pursuit of more efficient and stereoselective routes to these substructures is directly influenced by the synthetic challenges posed by molecules like this compound.

Molecular and Cellular Biological Activities of Xyloketal B

Anti-inflammatory Molecular Mechanisms in Cellular Models

Studies have investigated the anti-inflammatory effects of Xyloketal B in different cellular contexts, highlighting its ability to modulate inflammatory mediators and key signaling pathways.

Modulation of Inflammatory Mediators (e.g., Cytokines, Chemokines, Nitric Oxide)

This compound has been shown to influence the production and expression of various inflammatory mediators. It has been reported to inhibit the expression of pro-inflammatory cytokines by decreasing TLR4 and NF-κB expression in residential microglial cells. Furthermore, this compound has been shown to augment the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs), which can contribute to its protective effects. Inflammatory mediators like nitric oxide, cytokines, and chemokines play crucial roles in the inflammatory process.

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

A key mechanism underlying the anti-inflammatory action of this compound involves the inhibition of major inflammatory signaling pathways, such as NF-κB and MAPK pathways. This compound has been shown to inhibit the expression of pro-inflammatory cytokines by decreasing NF-κB expression. The NF-κB pathway is a central regulator of inflammation, controlling the expression of genes involved in immune responses. This compound has also been reported to downregulate the PI3K/Akt and MEK/ERK signaling pathways. MAPK pathways are also critical in regulating cellular responses to inflammatory agents.

Impact on Immune Cell Activation and Function (in vitro)

In vitro studies have indicated that this compound can interact with immune cells, such as residential microglial cells, and regulate proteins involved in inflammatory responses. Its ability to decrease TLR4 and NF-κB expression in these cells suggests a direct impact on their activation and function in an inflammatory context.

Anticancer Mechanisms in Cancer Cell Lines

This compound has exhibited anticancer activities in various cancer cell lines, primarily through the induction of apoptosis and modulation of cell cycle progression.

Induction of Apoptosis and Programmed Cell Death Pathways

This compound has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This is a critical mechanism for eliminating damaged or cancerous cells. Studies have indicated that this compound can regulate proteins involved in apoptotic events, such as increasing the Bcl-2/Bax ratio. The balance between anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax) is crucial in determining whether a cell undergoes apoptosis.

Cell Cycle Arrest Mechanisms

Research suggests that this compound can influence the cell cycle in cancer cells. While specific detailed mechanisms of cell cycle arrest by this compound were not extensively detailed in the provided snippets, the general anticancer activities observed in cancer cell lines, including the suppression of proliferation, often involve the modulation of cell cycle progression. Cell cycle arrest can prevent the uncontrolled proliferation of cancer cells.

Inhibition of Cell Proliferation and Migration

This compound has demonstrated inhibitory effects on the proliferation and migration of certain cell types, notably glioblastoma cells. In vitro studies using the glioblastoma U251 cell line showed that this compound treatment reduced cell viability, proliferation, and migration. sigmaaldrich.commdpi.comnih.govresearchgate.netresearchgate.net

Research indicates that these effects may be mediated through the inhibition of TRPM7-regulated signaling pathways, specifically the PI3K/Akt and MEK/ERK pathways. sigmaaldrich.commdpi.comnih.govresearchgate.netoncotarget.com this compound was found to decrease the protein expression levels of phosphorylated Akt (p-Akt) and phosphorylated ERK1/2 (p-ERK1/2) in U251 cells. sigmaaldrich.commdpi.comnih.gov Furthermore, this compound was observed to block TRPM7 currents in HEK-293 cells overexpressing TRPM7. sigmaaldrich.commdpi.comnih.gov These findings suggest that the anti-proliferative and anti-migratory effects of this compound on U251 cells involve the downregulation of the PI3K/Akt and MEK/ERK1/2 pathways via the blockage of TRPM7 current. sigmaaldrich.commdpi.comnih.gov

Data from a wound healing assay illustrates the inhibitory effect of this compound on U251 cell migration. At a concentration of 300 µM, this compound significantly inhibited U251 cell migration compared to the control group. nih.govresearchgate.net The gap closure in the this compound-treated group was notably less than that in the control group at both 24 and 48 hours. nih.govresearchgate.net

| Treatment | Time (h) | Gap Closure (%) |

| Control | 24 | 52.1 ± 2.7 |

| This compound (300 µM) | 24 | 41.1 ± 2.6 |

| Control | 48 | 78.4 ± 3.4 |

| This compound (300 µM) | 48 | 55.1 ± 3.4 |

Data derived from ResearchGate researchgate.net and MDPI nih.gov. Values are presented as mean ± standard deviation.

Colony formation assays further supported the inhibitory effects of this compound on U251 cell proliferation, showing a significant decrease in colony formation after treatment with 300 µM this compound. researchgate.net

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging Mechanisms

This compound is well-recognized for its potent antioxidant properties, which contribute to its protective effects in various cellular and in vivo models. nih.govnih.govmycocentral.euresearchgate.netsigmaaldrich.comresearchgate.netnih.govmdpi.comnih.govmdpi.commycocentral.eutypeset.iomdpi.commdpi.comfrontiersin.org Its antioxidant activity involves both direct free radical scavenging and the activation of endogenous antioxidant defense systems. nih.govnih.govmdpi.comfrontiersin.org

Direct Free Radical Scavenging (e.g., DPPH Assay)

This compound has been shown to directly scavenge free radicals. nih.govnih.govnih.govtypeset.iomdpi.comresearchgate.netresearchgate.net The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the free radical scavenging activity of compounds. nih.govtypeset.iomdpi.comresearchgate.net Studies utilizing the DPPH assay have confirmed the anti-oxidative activity of this compound, demonstrating its ability to scavenge free oxygen radicals. nih.govnih.govtypeset.iomdpi.comresearchgate.net

Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2/HO-1 Pathway)

A key mechanism underlying the antioxidant effects of this compound is the activation of endogenous antioxidant defense systems, particularly the Nrf2/HO-1 pathway. nih.govnih.govsigmaaldrich.comresearchgate.netnih.govnih.govmdpi.commdpi.comresearchgate.nettjyybjb.ac.cn

Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in regulating the expression of antioxidant enzymes and proteins. nih.govresearchgate.net Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), promoting the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1). nih.govnih.govresearchgate.net

Studies have shown that this compound significantly induces HO-1 gene expression and promotes the nuclear translocation of Nrf2 in human umbilical vein endothelial cells (HUVECs) in a concentration- and time-dependent manner. nih.govresearchgate.net For instance, treatment with 20 µM this compound for 6 hours led to a 2.3-fold increase in the nuclear accumulation of Nrf2 protein in HUVECs. nih.govresearchgate.net this compound also enhanced Nrf2 DNA-binding activity. researchgate.net

The induction of HO-1 by this compound is considered a central feature of its antioxidative actions. nih.gov The protective effects of this compound against oxidative stress and apoptosis induced by agents like angiotensin II have been shown to be abrogated by the HO-1 specific inhibitor tin protoporphyrin-IX (SnPP), highlighting the critical role of HO-1 induction. nih.govmdpi.com

The activation of the Nrf2/HO-1 pathway by this compound is mediated by upstream signaling pathways, including the PI3K/Akt and ERK1/2 (MAPKs) pathways. nih.govnih.gov this compound has been found to induce the phosphorylation of Akt and ERK1/2. nih.govnih.gov Inhibition of PI3K/Akt and ERK1/2 attenuated the this compound-induced HO-1/Nrf2 induction, indicating that these pathways are responsible for the increased HO-1 expression. nih.govnih.gov

In addition to HO-1, this compound has been reported to modulate the expression of other anti-stress compounds and antioxidant enzymes, such as glutathione (B108866) (GSH) and Bcl-2, and decrease the levels of ROS and reactive nitrogen species (RNS) by regulating enzymes like NADPH oxidase. nih.govresearchgate.netnih.govmdpi.comnih.govmdpi.com

Antifungal and Antibacterial Activities and Mechanisms of Action

Information specifically detailing the antifungal and antibacterial activities and mechanisms of action of this compound is limited within the provided search results. While some sources mention that compounds isolated from Xylaria species, including xyloketals, exhibit antimicrobial activities researchgate.net, and reviews on marine pharmacology list marine compounds with antibacterial and antifungal activities nih.govmdpi.com, direct experimental data or detailed mechanisms for this compound itself in these areas are not extensively provided.

One review mentions that among numerous compounds isolated from Xylaria sp., many show various biological activities, including antimicrobial and antifungal activities. researchgate.net However, this does not specifically elaborate on this compound's activity against specific microbial pathogens or its mechanisms.

General mechanisms of action for antibacterial compounds can involve disrupting cell membranes, inhibiting enzymatic processes, and suppressing efflux pumps. intec.edu.do Antifungal mechanisms often include interfering with fungal cell membrane integrity, disrupting ergosterol (B1671047) biosynthesis, and modulating signal transduction pathways. intec.edu.do Without specific studies on this compound's effects on microbes, its precise mechanisms in these contexts remain largely unexplored in the provided literature.

Inhibition of Microbial Growth and Biofilm Formation

Similar to the broader category of antifungal and antibacterial activities, specific data on this compound's ability to inhibit microbial growth and biofilm formation is not detailed in the provided search results.

Biofilm formation is a significant factor contributing to antibiotic resistance, and inhibiting biofilm formation is recognized as a potential strategy to combat infections. chiet.edu.egbohrium.com Some marine natural compounds have demonstrated quorum sensing inhibitory (QSI) activity, which can reduce biofilm biomass and enhance the efficacy of antibiotics. mdpi.com However, whether this compound possesses such QSI activity or directly inhibits microbial growth or biofilm formation was not explicitly stated in the retrieved information.

Targeting Essential Microbial Enzymes

Information specifically on this compound targeting essential microbial enzymes is not detailed within the scope of the provided search results. Research has focused more on its interactions with mammalian cellular pathways and enzymes related to oxidative stress, inflammation, apoptosis, and neurological function. nih.govuvic.caresearchgate.netresearchgate.netoaji.netnih.govbbrc.innih.govdovepress.comnih.gov

Neuroprotective Potential and Associated Mechanisms (in vitro and Non-Human in vivo Models)

This compound has demonstrated significant neuroprotective potential in various experimental models, suggesting its relevance for conditions involving neuronal damage and dysfunction. nih.govmdpi.comresearchgate.netresearchgate.netoaji.netscdi-montpellier.frnih.govsfu.catypeset.ioresearchgate.net Its protective effects are mediated through multiple mechanisms, including modulating neuroinflammation, influencing neuronal viability and apoptosis, regulating calcium influx, and inhibiting acetylcholinesterase activity. nih.govmdpi.comresearchgate.netresearchgate.netoaji.netnih.govnih.govsfu.catypeset.ionih.gov Studies using in vitro models like oxygen-glucose deprivation (OGD) in neuronal cell cultures and in vivo models such as neonatal hypoxic-ischemic brain injury in mice have provided evidence for these effects. nih.govmdpi.comoaji.net

Protection Against Neuroinflammation

This compound exhibits anti-inflammatory properties that contribute to its neuroprotective effects. nih.govuvic.caresearchgate.netscdi-montpellier.fr It has been shown to interact with microglial cells and regulate proteins involved in inflammatory responses during ischemic conditions. nih.govuvic.ca Specifically, this compound can inhibit the expression of pro-inflammatory cytokines by decreasing the expression of Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB). nih.govuvic.caresearchgate.netnih.gov Studies in a mouse stroke model demonstrated that this compound significantly downregulated the mRNA levels of pro-inflammatory cytokines, including IL-1β, TNF-α, IL-6, and IFN-γ, and suppressed TLR4 and NF-κB protein levels. nih.gov

Modulation of Neuronal Viability and Apoptosis in Model Systems

This compound has been shown to improve neuronal viability and reduce apoptosis in various model systems. nih.govmdpi.comresearchgate.netnih.govtypeset.io In in vitro models of oxygen-glucose deprivation (OGD), a common model for cerebral stroke, pretreatment with this compound increased cell viability in primary cortical neuron cultures and PC12 cells. nih.govmdpi.comoaji.net Studies using TUNEL staining have shown a reduction in DNA fragmentation in the penumbral area of the ipsilateral hemisphere in in vivo stroke models, indicating decreased apoptosis. nih.gov At the molecular level, this compound influences key proteins in the apoptotic pathway. It has been shown to reduce the levels of pro-apoptotic proteins such as Bax and cleaved caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-2, thereby increasing the Bcl-2/Bax ratio. nih.govmdpi.comoaji.netresearchgate.net The mitochondrion is considered a potential target in the anti-apoptotic effect of this compound in neurons. nih.govoaji.nettypeset.io

Here is a summary of findings related to neuronal viability and apoptosis:

| Model System | Condition | Observed Effect of this compound | Reference |

| Mouse embryonic primary cortical neuron culture | Oxygen-Glucose Deprivation (OGD) | Increased cell viability (Propidium Iodide staining) | nih.govmdpi.com |

| PC12 neuronal cell line | Oxygen and Glucose Deprivation (OGD) | Higher cell viability (MTT assay) concentration-dependently (12.5 to 200 µM) | nih.govoaji.net |

| Neonatal hypoxic-ischemic brain injury (mice) | Hypoxic-Ischemic (HI) insult | Decreased number of TUNEL-positive cells in the penumbral area | nih.govmdpi.com |

| HI brain injury (mice) | Hypoxic-Ischemic (HI) insult | Reduced levels of cleaved caspase-3 and Bax proteins; increased levels of Bcl-2 protein | mdpi.comresearchgate.net |

| HUVECs | oxLDL-induced injury | Significantly reverted cell morphological changes and decreases in cell viability dose-dependently | nih.gov |

Regulation of Calcium Influx

Excessive calcium influx during ischemic conditions contributes to neuronal damage. mdpi.comoaji.net this compound has been observed to reduce excessive calcium entry in neuronal cells. nih.govmdpi.comresearchgate.netoaji.nettypeset.io Using fura-2 (B149405) calcium imaging in cultured cortical neurons, studies have shown that this compound significantly reduced calcium influx induced by membrane depolarization. mdpi.comoaji.net For instance, incubation with 100 µM this compound reduced calcium influx caused by 20 mM KCl-induced membrane depolarization by 34% ± 9% compared to the control. mdpi.com This inhibitory effect on calcium entry is suggested to be one of the mechanisms underlying its neuroprotective capacity. nih.govmdpi.com While the precise mechanism is still being elucidated, previous research indicates a modest inhibitory effect on L-type calcium channels in rat hippocampal cells and potential association with TRPM7 channels. oaji.netresearchgate.net

Here is a summary of findings related to calcium influx regulation:

| Model System | Condition | Observed Effect of this compound | Reference |

| Cultured cortical neurons | OGD-induced injury | Reduced excessive calcium influx (fura-2 calcium imaging) | nih.govmdpi.comtypeset.io |

| Cultured cortical neurons | Membrane depolarization (20 mM KCl) | Significantly reduced calcium influx by 34% ± 9% at 100 µM concentration compared to control (fura-2 calcium imaging) | mdpi.comoaji.net |

| Rat hippocampal cells | Not specified (L-type calcium channel activity) | Modest inhibitory effect on L-type calcium channels | oaji.netresearchgate.net |

Acetylcholinesterase Inhibition

This compound, along with other xyloketals (A, C, and D), has been identified as a potent inhibitor of acetylcholinesterase (AChE). researchgate.netsfu.canih.govebi.ac.uk Acetylcholinesterase is an enzyme that breaks down acetylcholine (B1216132), a neurotransmitter crucial for cognitive function. Inhibition of AChE can increase acetylcholine levels, which is a strategy used in treating neurodegenerative diseases like Alzheimer's disease. ebi.ac.uk Studies have shown that this compound can inhibit AChE activity in vitro in a dose-dependent manner. ebi.ac.uk The half-maximal inhibitory concentration (IC50) for this compound against AChE has been reported as 137.4 µmol/L. ebi.ac.uk Xyloketals have also shown inhibitory effects on butyrylcholinesterase (BuChE). ebi.ac.uk The inhibition of AChE by xyloketals, including this compound, has led to their consideration as potential drug candidates for neurodegenerative conditions. ebi.ac.uk

Here is a summary of acetylcholinesterase inhibition data:

| Compound | Target Enzyme | IC50 (µmol/L) | Inhibition Type | Reference |

| This compound | Acetylcholinesterase | 137.4 | Reversible, Noncompetitive | ebi.ac.uk |

| Xyloketal A | Acetylcholinesterase | 29.9 | Reversible, Noncompetitive | ebi.ac.uk |

| Xyloketal C | Acetylcholinesterase | 109.3 | Reversible, Noncompetitive | ebi.ac.uk |

| Xyloketal D | Acetylcholinesterase | 425.6 | Reversible, Noncompetitive | ebi.ac.uk |

| Xyloketal A-D | Butyrylcholinesterase | Varied | - | ebi.ac.uk |

Other Investigated Biological Activities in Model Systems (e.g., Lipid Accumulation, Cytochrome P450 Modulation)

Studies have investigated the effects of this compound on lipid accumulation and cytochrome P450 modulation in model systems. XKB has been shown to reverse nutritional hepatic steatosis, steatohepatitis, and hepatic fibrosis in non-alcoholic fatty liver disease (NAFLD) mice by activating the PPARα/PGC1α signaling pathway frontiersin.org. This suggests a role for XKB in regulating lipid metabolism and potentially reducing lipid accumulation in the liver frontiersin.org.

Furthermore, this compound has been found to regulate the activity and expression of rat cytochrome P450 3a (Cyp3a) subfamily members dovepress.comnih.govnih.govresearchgate.net. In vivo studies in rats demonstrated that oral administration of XKB significantly increased the area under the plasma concentration-time curve (AUC) of midazolam, a probe substrate for CYP3A, and decreased its plasma clearance nih.govnih.govresearchgate.net. This indicates that XKB can downregulate hepatic Cyp3a in rats, potentially causing drug interactions through the modulation of Cyp3a activity and expression nih.govnih.govresearchgate.net.

Other reported activities of XKB in model systems include its ability to decrease the activity of NADPH oxidase and the expression of gp91phox and p47phox, while increasing the expression of Bcl-2 in human umbilical vein endothelial cells subjected to oxidative injury researchgate.net. XKB also reduced mitochondrial superoxide, mitochondrial fragmentation, expression of GTPase dynamin-related protein 1, and the mitochondrial membrane potential in PC12 cells researchgate.net. These findings suggest that XKB interacts with proteins involved in oxidative stress and mitochondrial function researchgate.net.

This compound has also shown protective effects in models of neurodegenerative diseases like Huntington's disease, Parkinson's disease, and Alzheimer's disease researchgate.net. In a Caenorhabditis elegans Huntington's disease model, XKB derivatives showed a protective effect researchgate.net.

Identification of Molecular Targets and Ligand-Protein Interactions

Identifying the molecular targets of bioactive small molecules like this compound is crucial for understanding their mechanisms of action dovepress.com. Research has employed both bioinformatic approaches and experimental methods to predict and investigate the molecular targets and ligand-protein interactions of XKB dovepress.comnih.govnih.govresearchgate.net.

Bioinformatic analysis has predicted that over 324 functional proteins and 61 related signaling pathways could be potentially regulated by XKB nih.govnih.govresearchgate.net. This suggests that XKB acts on a network of molecular proteins nih.govresearchgate.net.

Target Identification Techniques (e.g., Chemical Proteomics, Affinity Chromatography)

While specific experimental techniques like chemical proteomics or affinity chromatography directly applied to this compound target identification are not explicitly detailed in the provided search results, these methods are widely used for identifying the protein targets of small molecules mdpi.comthno.org.

Chemical proteomics is a high-throughput technique that integrates synthetic chemistry, cellular biology, and mass spectrometry to identify protein targets of active small molecules at the proteome level mdpi.comnih.gov. Probe-based chemical proteomics, a prevalent strategy, involves using chemical probes to enrich molecular targets from cell or tissue lysates, followed by capture and separation using affinity chromatography and identification by mass spectrometry mdpi.com. Affinity-based target identification, a method within chemical proteomics, relies on the transient binding of a protein to active small molecules combined with solid carriers thno.org. This approach, including classic drug affinity chromatography, has been utilized for decades to identify protein targets nih.gov.

Another label-free target identification strategy is Drug Affinity Responsive Target Stability (DARTS), which leverages the principle that target proteins often become more resistant to protease digestion upon binding to a small molecule utah.edu.

Molecular Docking and Computational Studies of Binding

Molecular docking and computational studies have been utilized to investigate the binding interactions between this compound and potential protein targets nih.govnih.govresearchgate.netbbrc.inworldwidejournals.com.

Molecular docking studies have shown that XKB can bind to the active site of human cytochrome P450 3A4 and a rat Cyp3a2 homology model through the formation of hydrogen bonds nih.govnih.govresearchgate.net. This computational finding supports the experimental observation of XKB's effect on Cyp3a activity nih.govnih.govresearchgate.net.

Computational analysis has also explored the potential binding of this compound to anti-inflammatory targets such as Progesterone Receptor (PGR), Signal Transducer and Activator of Transcription 3 (STAT3), Matrix Metalloproteinase-9 (MMP9), Vascular Endothelial Growth Factor A (VEGFA), Cyclin-Dependent Kinase 2 (CDK2), ErbB4, and SRC bbrc.in. Molecular docking using the Ligand Fit module showed that XKB exhibited favorable binding affinity with strong hydrogen bond interactions with these targets bbrc.in. Specifically, this compound showed higher interactions with PGR, STAT3, VEGFA, and ErbB4 bbrc.in.

Molecular docking studies have also indicated that a derivative of this compound could bind to residues GLN369 and GLN393 of the mutant Huntingtin (mHtt) protein, potentially preventing the formation of mHtt aggregates researchgate.net.

Computational studies, including ADMET evaluation, have also been performed for XKB, predicting parameters such as solubility, absorption, blood-brain barrier permeability, interactions with CYP2D6, hepatotoxicity, and plasma protein binding nih.gov.

Data from Molecular Docking Studies:

| Protein Target (Human) | Docking Score (Ligand Fit) | Key Interactions (Hydrogen Bonds) |

| Cytochrome P450 3A4 | Not specified in source nih.govnih.govresearchgate.net | Hydrogen bonds nih.govnih.govresearchgate.net |

| PGR | 66.019 bbrc.in | Strong favorable hydrogen bond interactions bbrc.in |

| STAT3 | 52.471 bbrc.in | Strong favorable hydrogen bond interactions bbrc.in |

| VEGFA | 28.394 bbrc.in | Strong favorable hydrogen bond interactions bbrc.in |

| CDK2 | Not specified in source bbrc.in | Hydrogen bonds bbrc.in |

| ErbB4 | 66.695 bbrc.in | Strong favorable hydrogen bond interactions bbrc.in |

| MMP9 | Not specified in source bbrc.in | Hydrogen bonds bbrc.in |

| SRC | Not specified in source bbrc.in | Hydrogen bonds bbrc.in |

Data from this compound Derivative Docking Study with Mutant Huntingtin:

| Protein Target | Interacting Residues | Potential Effect |

| Mutant Huntingtin (mHtt) | GLN369, GLN393 researchgate.net | Prevent aggregate formation researchgate.net |

Structure Activity Relationship Sar and Chemical Modification Studies of Xyloketal B Analogues

Synthesis of Xyloketal B Derivatives and Analogues

The synthesis of this compound derivatives and analogues is a crucial step in SAR studies, allowing for systematic exploration of how structural changes impact biological activity. Given the complex stereochemistry of this compound, both racemic and asymmetric synthetic approaches have been explored. researchgate.netmdpi.comnih.gov

Rational Design Principles for Analogue Generation

Rational design principles for generating this compound analogues are guided by the aim to improve specific properties or enhance particular biological activities. Previous SAR analyses have indicated that substituents at the C-12 or C-13 positions of the aromatic ring are significant for antioxidative effects. mdpi.comnih.gov Design strategies often focus on introducing various functional groups at these positions to modulate activity and solubility. mdpi.comnih.gov Additionally, modifications to the core ring structure, such as expanding the tetrahydrofuran (B95107) ring into a tetrahydropyran (B127337) ring, have been explored to investigate their impact on biological profiles. nih.gov The complexity of the stereocenters in this compound also presents opportunities for designing and synthesizing specific stereoisomers to understand their individual contributions to activity. mdpi.comnih.gov

Synthetic Methodologies for Core Structure Modification

Synthetic methodologies for modifying the core structure of this compound often involve multi-step approaches to construct or alter the intricate ring system. While the detailed synthetic routes for core structure modification are complex and varied, general strategies may involve reactions that target the bicyclic acetal (B89532) moieties or the fused pyran and furan (B31954) rings. researchgate.netacs.orgdovepress.com The stereoselective synthesis of xyloketals, including this compound, has attracted significant interest due to their unique structural features. researchgate.netnih.govresearchgate.net Approaches have included chemoenzymatic strategies and electrophilic aromatic substitution reactions as key steps in constructing the core framework or its analogues. researchgate.netresearchgate.netacs.org

Peripheral Group Modifications (e.g., Esterification, Etherification, Halogenation)

Peripheral group modifications are commonly employed to generate a diverse library of this compound analogues. These modifications primarily focus on introducing different substituents at various positions, particularly the C-12 and C-13 positions of the aromatic ring, which have been identified as key sites for influencing biological activity. mdpi.comnih.gov Examples of such modifications include the synthesis of amide derivatives, benzoxazine (B1645224) derivatives, and amino derivatives from this compound or this compound acid. mdpi.com Condensation reactions between this compound acid and amines have been used to obtain amide derivatives. mdpi.com One-pot Mannich reactions involving this compound, formaldehyde, and various primary or secondary amines have yielded benzoxazine and amino derivatives, respectively. mdpi.com The introduction of amino groups, for instance, can be aimed at improving solubility and biological activity. mdpi.comnih.gov While specific details on esterification, etherification, and halogenation of this compound in the context of SAR were not extensively detailed in the provided snippets, the synthesis of compounds like this compound hexyl ether suggests that etherification is a viable modification strategy. ontosight.ai

Evaluation of Modified Compounds for Biological Activities in Model Systems

Modified this compound compounds are systematically evaluated for their biological activities in various in vitro and in vivo model systems to assess the impact of structural changes. These evaluations often focus on the known bioactivities of this compound, such as antioxidant and neuroprotective effects. mdpi.comnih.govnih.govfigshare.com

For example, a series of amide, benzoxazine, and amino derivatives of this compound were evaluated for their protective activities against H₂O₂-induced human umbilical vein endothelial cell (HUVEC) injury, a model for oxidative stress relevant to cardiovascular diseases. mdpi.comnih.govnih.gov Some derivatives, such as benzoxazine derivatives 23 and 24, exhibited more potent protective activities than this compound itself, with lower EC₅₀ values. mdpi.comnih.gov

Interactive Table 1: Protective Activities of this compound and Selected Derivatives against H₂O₂-Induced HUVEC Injury

| Compound | EC₅₀ (μM) |

| This compound (31) | 15.97 |

| Derivative 23 | 5.10 |

| Derivative 24 | 3.59 |

Studies in Parkinson's disease models, such as MPP⁺-induced neurotoxicity in C. elegans and mice, have also been used to evaluate the neuroprotective potential of this compound derivatives. researchgate.netnih.govdovepress.comacs.org Certain derivatives showed strong neuroprotective activity in these models, sometimes exceeding that of this compound. nih.govacs.org For instance, compounds 1 and 8 showed significant improvement in the number of dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov

Interactive Table 2: Neuroprotective Activity of this compound and Selected Derivatives in a Mouse Parkinson's Disease Model (Percentage of Dopaminergic Neurons Relative to Control)

| Compound | Dose (mg/kg) | % Dopaminergic Neurons |

| Control | - | 100% |

| MPP⁺ Group | - | 53% |

| Compound 1 | 40 | 78% |

| Compound 8 | 40 | 74% |

| Compound 1 | 100 | 83% |

| Compound 8 | 100 | 87% |

Evaluation in C. elegans longevity-extending assays has also been conducted to assess the ability of derivatives to protect against oxidative stress-induced toxicity. nih.govresearchgate.net Several compounds significantly extended the survival rates of the worms, with some derivatives showing stronger effects than this compound. nih.gov

Elucidation of Key Structural Features for Bioactivity (Pharmacophore Mapping)

Elucidating the key structural features responsible for the biological activity of this compound and its analogues is essential for rational drug design. SAR analyses have indicated that the characteristic substituted groups at the C-12 or C-13 positions of the aromatic ring are key functional groups for its antioxidative effect. mdpi.comnih.gov The presence of certain substituents at these positions can significantly influence the potency of the derivatives. mdpi.comnih.gov For example, compounds containing a benzopyrano pyran skeleton or an amide with hydrophilic substituents have demonstrated improved antioxidative activity. nih.gov

Pharmacophore mapping, a computational technique used to identify the essential features of a molecule required for biological activity, can be applied to this compound and its analogues to define the pharmacophore. While specific pharmacophore models for this compound were not detailed in the provided search results, pharmacophore-based virtual screening and ligand-based pharmacophore mapping are established methods in medicinal chemistry to identify key structural features and guide the search for novel active compounds. mdpi.commdpi.com These approaches can help pinpoint the spatial arrangement of chemical features like hydrogen bond acceptors, donors, and hydrophobic regions that are critical for binding to a biological target or eliciting a specific response. mdpi.comresearchgate.net

Computational Approaches to SAR (e.g., QSAR, CoMSIA, Molecular Dynamics Simulations)

Computational approaches play a significant role in understanding the SAR of this compound derivatives and predicting the activity of new compounds. Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used techniques that relate structural properties of molecules to their biological activity. mdpi.comnih.govmdpi.com

A CoMSIA model has been constructed to explain the structural activity relationship of this compound and its analogues, particularly in the context of their protective activities against H₂O₂-induced HUVEC injury. mdpi.comnih.gov This 3D QSAR model suggested that the derived model exhibited good predictive ability. mdpi.comnih.gov Analysis of the CoMSIA maps can provide insights into the favorable and unfavorable regions around the molecule for different physiochemical properties (e.g., steric, electrostatic) that influence activity. mdpi.com For instance, a derivative that fit well with the CoMSIA map possessed high activity. mdpi.com

Computational methods, including molecular docking and bioinformatic platforms, have also been employed to predict potential molecular targets of this compound and analyze its interactions with proteins. researchgate.netdovepress.com Molecular docking studies can simulate the binding of this compound or its derivatives to the active site of target proteins, providing insights into the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and activity. mdpi.comresearchgate.netdovepress.com For example, molecular docking was used to analyze the interaction between this compound and rat Cyp3a2, suggesting binding via hydrogen bonds. researchgate.netdovepress.com

While not explicitly detailed for this compound in the provided snippets, molecular dynamics simulations are another computational tool that can be used to study the dynamic behavior of molecules and their interactions with biological targets over time, providing a more comprehensive understanding of the factors influencing binding and activity. mdpi.com

These computational approaches complement experimental SAR studies by providing molecular-level insights, helping to refine rational design principles, and accelerating the identification of promising candidates for further investigation. mdpi.com

Advanced Analytical and Spectroscopic Methodologies Applied to Xyloketal B Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are fundamental for separating Xyloketal B from complex mixtures and for determining its concentration and purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the quantitative analysis and purity assessment of this compound. A sensitive and specific HPLC-UV method has been developed and validated for the determination of this compound in rat plasma. nih.gov This method involved liquid-liquid extraction followed by separation on a reverse phase C18 column (4.6 mm × 250 mm, 5 μm) with an isocratic mobile phase consisting of methanol, acetonitrile (B52724), and water (30:30:40, v/v/v) at a flow rate of 0.8 mL/min. nih.gov Detection was performed using an ultraviolet detector at 220 nm. nih.gov The method demonstrated linearity over a concentration range of 1-128 μg/mL with a correlation coefficient greater than 0.999. nih.gov The lower limit of quantification (LLOQ) was established at 1 μg/mL. nih.gov Good precision and accuracy were observed at various concentrations, and the recovery of this compound from plasma was reported to be greater than 87.91%. nih.gov This validated HPLC method has been successfully applied in preclinical pharmacokinetic studies of this compound in rats. nih.gov HPLC has also been used to examine the purity of synthesized this compound and its derivatives, with reported purities exceeding 99% in some cases when examined alongside Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Another study utilized HPLC with UV detection at 254 nm for the analysis of this compound in a dried residue dissolved in mobile phase. nih.govdovepress.com This method employed a Shim-Pack reverse phase C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and acetonitrile (63:37, v/v) at a flow rate of 1.0 mL/min and a column temperature of 40°C. nih.govdovepress.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While HPLC is commonly used for the analysis of this compound itself, GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including potential metabolites of this compound or other compounds present in the source material. GC-MS couples the separation capabilities of gas chromatography with the identification power of mass spectrometry. wjpls.org This technique allows for the separation of complex mixtures and provides structural information about the individual components based on their fragmentation patterns. wjpls.org Although specific detailed applications of GC-MS for analyzing volatile metabolites of this compound were not extensively detailed in the search results, GC-MS has been used to analyze oily liquids from the mycelium of Xylaria sp., the source fungus of this compound, revealing the presence of unsaturated fatty acid esters. researchgate.net This indicates the potential of GC-MS for analyzing other volatile components from the source or potentially volatile metabolic products if this compound undergoes such transformations. GC-MS methods typically involve specific column types (e.g., HP-5MS capillary column), carrier gases (e.g., helium), and temperature programs to achieve optimal separation and detection. notulaebotanicae.rounipi.it

Advanced Mass Spectrometry for Metabolomic Profiling and Isotope Tracing

Mass spectrometry (MS), particularly in tandem with chromatographic separation, is crucial for the comprehensive analysis of this compound and its potential metabolites, offering high sensitivity and structural information.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and the analysis of the resulting fragment ions. This provides detailed structural information about the compound of interest. MS/MS fragmentation has been utilized in the structural elucidation of natural products, including those from marine fungi. mdpi.com While a specific detailed MS/MS fragmentation analysis of this compound was not prominently featured in the search results, the general application of MS/MS in the characterization of marine natural products suggests its relevance in confirming the structure of this compound and potentially identifying and characterizing its metabolites based on their fragmentation patterns.

LC-MS/MS for Complex Mixture Analysis

LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry, making it an invaluable tool for analyzing complex biological mixtures containing this compound and its metabolites. LC-MS/MS has been employed in studies involving marine fungi extracts to identify bioactive constituents, such as acetylcholinesterase inhibitors and antioxidants. researchgate.netdntb.gov.ua This hyphenated technique allows for the detection and identification of multiple compounds within a single analysis, which is essential for metabolomic profiling – the comprehensive study of all metabolites in a biological system. While direct studies detailing the metabolomic profiling of this compound using LC-MS/MS were not extensively found, the application of LC-MS/MS in analyzing complex natural product mixtures from the source organism highlights its potential for tracing the metabolic fate of this compound in biological systems. LC-MS/MS methods typically involve specific chromatographic columns and optimized mass spectrometry parameters (e.g., ionization mode, fragmentation energies) to achieve sensitive and selective detection of target analytes. mdpi.comnih.gov

Spectroscopic Characterization (beyond initial elucidation) for Purity and Stability

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of analytes in solution based on their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum pro-analytics.netlibretexts.orgupi.edu. The principle behind UV-Vis spectroscopy for concentration determination is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution pro-analytics.netlibretexts.orgupi.edu.

To determine the concentration of this compound using UV-Vis spectroscopy, a calibration curve is typically constructed by measuring the absorbance of several standard solutions with known concentrations of this compound at a specific wavelength where the compound exhibits maximum absorbance libretexts.orgupi.eduresearchgate.net. The absorbance of the unknown sample is then measured at the same wavelength, and its concentration is determined by comparing its absorbance to the calibration curve libretexts.orgresearchgate.net.

While specific UV-Vis spectral data for this compound (e.g., λmax and molar absorptivity) were not explicitly detailed in the search results, the application of HPLC-UV methods for the determination of this compound in rat plasma highlights the use of UV detection for its quantification researchgate.net. In one study, a validated high-performance liquid chromatographic method with diode-array detection (HPLC-UV) was used, monitoring the eluent at 220 nm researchgate.net. This indicates that this compound absorbs at this wavelength, allowing for its detection and quantification. A linear calibration curve was established over a concentration range of 1-128 µg/ml with a correlation coefficient greater than 0.999 researchgate.net. The lower limit of quantification (LLOQ) for this method was 1 µg/ml researchgate.net.

Interactive Table 1: Example Data from HPLC-UV Method for this compound Quantification

| Concentration (µg/ml) | Absorbance (Arbitrary Units) |

| 1 | Value A |

| 2.5 | Value B |

| 25 | Value C |

| 100 | Value D |

| 128 | Value E |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds libretexts.orgwiley.combellevuecollege.edu. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies characteristic of the functional groups within the molecule libretexts.orgwiley.combellevuecollege.edu. An IR spectrum plots the transmittance or absorbance of infrared light versus wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule libretexts.orgwiley.com.

Analyzing the IR spectrum of this compound allows for the identification of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups, as well as characteristic carbon-carbon bond vibrations libretexts.orgwiley.comutdallas.edu. These functional groups are consistent with the reported chemical structure of this compound, which contains multiple oxygen atoms within ring structures and a hydroxyl group mycocentral.eu.

Key regions in an IR spectrum indicative of common functional groups include:

Broad absorption bands around 3200-3600 cm⁻¹ typically correspond to O-H stretching vibrations, indicating the presence of hydroxyl groups libretexts.orgutdallas.edu.

Strong absorption bands around 1650-1800 cm⁻¹ are characteristic of C=O stretching vibrations, found in carbonyl groups libretexts.orgutdallas.edu.

Absorption bands in the range of 1000-1300 cm⁻¹ are often associated with C-O stretching vibrations, present in ethers and alcohols libretexts.org.

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands arising from various bending and stretching vibrations, which is unique to each molecule and aids in identification libretexts.orgwiley.com.

While a specific IR spectrum for this compound was not provided in the search results, the mention of its purification being examined using nuclear magnetic resonance spectroscopy and high-performance liquid chromatography implies that spectroscopic methods, including likely IR, were used in its structural characterization and purity assessment dovepress.com. The presence of ether linkages and a hydroxyl group in the structure of this compound would be expected to give rise to characteristic absorption bands in its IR spectrum, consistent with the general principles of IR spectroscopy for functional group analysis.

Bioanalytical Assays for Mechanistic Investigations

Bioanalytical assays are crucial for investigating the biological mechanisms of action of compounds like this compound. These assays measure the concentration of the compound or its metabolites in biological samples, or assess its effects on biological targets and pathways mdpi.comnih.govnih.gov.

Research on this compound has employed various bioanalytical assays to elucidate its mechanisms in different biological contexts:

Cell Viability and Proliferation Assays: Assays such as the MTT assay have been used to evaluate the effect of this compound on the viability and proliferation of cancer cells, such as glioblastoma U251 cells mdpi.com. These assays provide quantitative data on the dose-dependent effects of this compound on cell growth mdpi.com. For instance, this compound was found to reduce the viability and proliferation of U251 cells in a concentration-dependent manner mdpi.com.

Interactive Table 2: Effect of this compound on U251 Cell Viability

| This compound Concentration (µM) | Cell Viability (% of Control) |

| 31.25 | Value F |

| 62.5 | Value G |

| 125 | Value H |

| 250 | Value I |

| 500 | Value J |

| 1000 | Value K |

Note: The cell viability values in this table are illustrative and based on the description of dose-dependent reduction in viability mdpi.com.

Western Blotting: This technique is used to detect and quantify specific proteins in cell lysates or tissue samples mdpi.com. Western blotting has been applied to investigate the effects of this compound on signaling pathways. For example, research showed that this compound decreased the protein expression levels of phosphorylated Akt (p-Akt) and phosphorylated ERK1/2 (p-ERK1/2) in U251 cells, suggesting its involvement in inhibiting the PI3K/Akt and MEK/ERK signaling pathways mdpi.com.

Interactive Table 3: Effect of this compound (300 µM) on Protein Expression in U251 Cells

| Protein | Relative Expression (% of Control) |

| p-Akt | 71.5 ± 8.0 mdpi.com |

| Total Akt | 108.4 ± 3.4 mdpi.com |

| p-ERK1/2 | Significantly reduced mdpi.com |

| Total ERK1/2 | Not significantly changed* |

| β-actin | Loading control mdpi.com |

Note: Specific numerical data for total ERK1/2 expression were not provided in the search result, but the text indicates p-ERK1/2 was reduced while total Akt was not significantly changed, implying total ERK1/2 likely also did not change significantly.

Patch Clamp Technique: This electrophysiological technique is used to measure ion channel activity mdpi.com. Patch clamp has been utilized to demonstrate that this compound can block transient receptor potential melastatin 7 (TRPM7) currents mdpi.com. This finding provides a potential molecular target for this compound's observed effects mdpi.com.

Molecular Docking Studies: Computational methods like molecular docking are used to predict the binding affinity and interaction modes between a small molecule (like this compound) and a target protein dovepress.comnih.gov. Molecular docking studies have suggested that this compound can bind to the active site of human cytochrome P450 3A4 and rat Cyp3a2 homology models, forming hydrogen bonds nih.gov. This indicates a potential for this compound to interact with drug-metabolizing enzymes nih.gov. Additionally, molecular docking has been used to study the interaction of xyloketal derivatives with mutant Huntingtin protein aggregates dovepress.com.

Proteomic Profiling and Bioinformatics Analysis: Quantitative proteomic approaches combined with bioinformatics analysis have been employed to investigate the mechanisms of this compound in conditions like NAFLD nih.gov. This involves identifying and quantifying changes in protein expression levels in response to this compound treatment and using bioinformatics tools to identify affected pathways nih.gov. Such studies have highlighted the upregulation of enzymes related to fatty acid oxidation and the activation of the PPARα/PGC1α signaling pathway as key changes induced by this compound nih.gov.

These bioanalytical assays, among others, contribute significantly to understanding how this compound exerts its biological effects at the molecular and cellular levels.

Compound Names and PubChem CIDs:

Future Perspectives and Emerging Research Directions for Xyloketal B

Exploration of Undiscovered Biological Activities and Novel Therapeutic Avenues (Non-Clinical)

While existing research has established Xyloketal B's activity in areas like neuroprotection, anti-oxidation, and anti-inflammation, there is significant potential to uncover novel biological activities. Future non-clinical studies could investigate its effects on a wider range of cellular pathways and disease models. For instance, given its impact on protein aggregation in Huntington's disease models, further exploration into other protein misfolding disorders is warranted. dovepress.com Its interaction with ion channels, such as L-calcium channels and TRPM7, also suggests potential in conditions related to ion dysregulation. researchgate.netnih.govsmolecule.com Exploring its influence on less-studied biological processes could reveal entirely new therapeutic avenues at the preclinical stage.

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)

Integrating omics technologies is crucial for a comprehensive understanding of this compound's mechanisms of action at a molecular level. Transcriptomics can reveal how this compound affects gene expression, identifying key regulatory pathways. humanspecificresearch.orgnih.gov Proteomics can provide insights into the proteins whose abundance or modification is altered by this compound treatment, offering a direct link to cellular function. humanspecificresearch.orgnih.gov Metabolomics can help map the metabolic changes induced by the compound, highlighting its impact on cellular metabolism. humanspecificresearch.orgnih.gov Combining data from these different omics layers, potentially with the aid of bioinformatics and artificial intelligence, can provide a holistic view of this compound's interactions within biological systems, accelerating the interpretation of its effects and assisting in identifying novel targets. humanspecificresearch.orgnih.govuninet.eduscielo.org.mx

Development of Advanced Delivery Systems for in vitro and in vivo Studies (Non-Clinical Focus)

The successful investigation of this compound in non-clinical in vitro and in vivo models necessitates the development of advanced delivery systems. Challenges related to solubility, stability, and bioavailability can limit the effective concentration of this compound at the target site. ontosight.ai Future research should focus on developing formulations such as nanoparticles, liposomes, or other encapsulation techniques to improve its delivery and efficacy in experimental settings. excli.de These advanced systems can enhance cellular uptake, improve tissue distribution, and potentially reduce the required concentrations for observed biological effects in non-clinical studies.

Collaborative Research Initiatives in this compound Natural Product Discovery

Fostering collaborative research initiatives is vital for accelerating the discovery and characterization of this compound and related natural products. Collaboration between chemists, biologists, pharmacologists, and marine scientists can facilitate the isolation of new xyloketal derivatives, the synthesis of analogues, and the comprehensive evaluation of their biological activities. excli.deresearchgate.net Sharing resources, expertise, and data across institutions can lead to a more efficient and impactful research process in the field of marine natural product discovery.

Addressing Stereochemical and Synthetic Challenges for Scalability